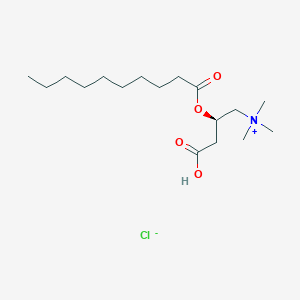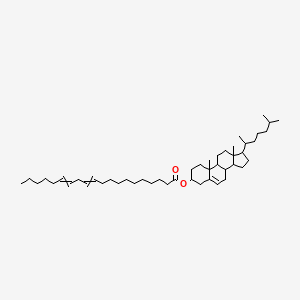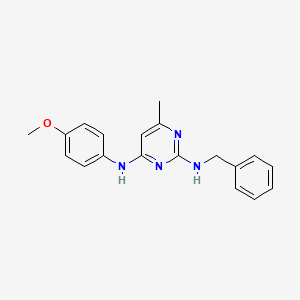![molecular formula C20H18N2O3 B10795856 [(1-Amino-2-naphthalen-1-ylethylidene)amino] 2-methoxybenzoate](/img/structure/B10795856.png)
[(1-Amino-2-naphthalen-1-ylethylidene)amino] 2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV666686 is a compound identified within the Malaria Box, a collection of chemical entities with confirmed antimalarial activity. This compound has shown promising results in targeting the malaria parasite, particularly in its asexual intraerythrocytic stages and gametocytes .
Chemical Reactions Analysis
MMV666686 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
MMV666686 has several scientific research applications, particularly in the field of malaria research. It has been shown to be effective against the asexual intraerythrocytic stages of Plasmodium falciparum, the parasite responsible for malaria. Additionally, it has demonstrated activity against late-stage gametocytes, which are crucial for the transmission of the parasite .
Its ability to target specific stages of the parasite’s life cycle makes it a valuable tool for studying the mechanisms of action of antimalarial drugs and for developing new therapeutic strategies .
Mechanism of Action
The mechanism of action of MMV666686 involves targeting the apicoplast, an organelle within the malaria parasite that is essential for its survival. The apicoplast is responsible for providing the isoprenoid precursor isopentenyl diphosphate, which is necessary for various cellular functions. By inhibiting the function of the apicoplast, MMV666686 disrupts the parasite’s ability to survive and reproduce .
Comparison with Similar Compounds
MMV666686 can be compared with other compounds within the Malaria Box, such as MMV000248, MMV006172, and MMV019555. These compounds also exhibit antimalarial activity but may differ in their specific mechanisms of action and efficacy. For example, MMV000248 and MMV006172 have shown midnanomolar inhibitory concentrations in late-stage gametocytes, while MMV019555 has demonstrated low-nanomolar inhibitory concentrations in asexual stages .
The uniqueness of MMV666686 lies in its specific targeting of the apicoplast, which differentiates it from other antimalarial compounds that may target different pathways or stages of the parasite’s life cycle .
Properties
Molecular Formula |
C20H18N2O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
[(1-amino-2-naphthalen-1-ylethylidene)amino] 2-methoxybenzoate |
InChI |
InChI=1S/C20H18N2O3/c1-24-18-12-5-4-11-17(18)20(23)25-22-19(21)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3,(H2,21,22) |
InChI Key |
JQINXLFRYGCJDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B10795801.png)
![2-[2-[26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10795811.png)
![2-amino-7-(dimethylamino)-4-[4-(dimethylamino)naphthalen-1-yl]-4H-chromene-3-carbonitrile](/img/structure/B10795812.png)
![N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B10795822.png)
![(9bS)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B10795823.png)

![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B10795839.png)

![4-chloro-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide](/img/structure/B10795843.png)
![4-chloro-N-[4-[6-[(4-chlorobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]benzamide](/img/structure/B10795862.png)
